molecular formula C12H12N2O2S3 B5828179 methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate

methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate

Cat. No.: B5828179
M. Wt: 312.4 g/mol
InChI Key: CBFISGCLKMAGPK-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S3/c1-16-10(15)8-18-12-14-13-11(19-12)17-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFISGCLKMAGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(S1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate typically involves the reaction of appropriate thiadiazole derivatives with benzylthiol and methyl acetate under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction

Chemical Reactions Analysis

Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate has shown significant potential as an anticancer agent. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit strong cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that certain derivatives had IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) and 0.52 μg/mL against lung carcinoma (A549) cell lines .
  • A structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance cytotoxic activity against cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that 1,3,4-thiadiazole derivatives possess broad-spectrum activity against bacteria and fungi:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Certain derivatives have shown promising antifungal properties, making them candidates for further development in treating fungal infections .

Pesticide Development

Due to their biological activity, thiadiazole derivatives are being explored for use in agrochemicals:

  • Insecticides and Fungicides : The ability of these compounds to inhibit microbial growth suggests potential applications as agricultural pesticides .
  • Plant Growth Regulators : Some studies suggest that these compounds may act as growth regulators in plants, enhancing growth and resistance to pathogens .

Fluorescent Materials

The unique structural properties of this compound allow it to be utilized in material science:

  • Fluorescent Probes : Research indicates that thiadiazole derivatives can exhibit fluorescence properties suitable for use in sensors and imaging applications .
  • Polymer Chemistry : The incorporation of thiadiazole units into polymer matrices may enhance the thermal and mechanical properties of materials .

Case Studies

  • Cytotoxicity Testing : A study involving a series of 1,3,4-thiadiazole derivatives demonstrated significant anticancer activity through apoptosis induction in cancer cell lines. The study utilized flow cytometry to assess cell cycle changes and apoptosis mechanisms .
  • Antimicrobial Evaluation : A comprehensive evaluation of various thiadiazole compounds showed their efficacy against multiple bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on these findings .

Mechanism of Action

The mechanism of action of methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate involves its interaction with biological targets through the thiadiazole ring. This interaction can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as in anticancer or antiviral research .

Comparison with Similar Compounds

Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and development.

Biological Activity

Methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, particularly focusing on its anticancer and antibacterial properties.

  • Molecular Formula : C12H12N2O2S3
  • Molecular Weight : 312.43 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps including the formation of the thiadiazole ring and the introduction of the benzylthio group. The general synthetic pathway can be outlined as follows:

  • Formation of Thiadiazole Ring : The thiadiazole ring is formed through the reaction of hydrazinecarbothioamide with appropriate aldehydes or ketones.
  • Introduction of Benzylthio Group : This is achieved by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base.
  • Acetylation : The final step involves acetylation to produce the methyl ester derivative.

Anticancer Activity

Numerous studies have reported the anticancer properties of thiadiazole derivatives including this compound:

  • Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance, derivatives with specific substitutions showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent activity compared to standard drugs like sorafenib .
CompoundCell LineIC50 Value (µM)
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91
  • Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes related to DNA synthesis and cell division. Additionally, it disrupts cell membranes leading to increased permeability and apoptosis in cancer cells .

Antibacterial Activity

The antibacterial potential of this compound has also been explored:

  • Activity Against Gram-positive Bacteria : Studies have shown that derivatives exhibit strong activity against Staphylococcus aureus and Staphylococcus epidermidis, often outperforming traditional antibiotics like norfloxacin and ciprofloxacin .

Case Studies

  • Cytotoxic Evaluation : A study published in Medicinal Chemistry Research evaluated a series of thiadiazole derivatives for their anticancer activity. Compounds were tested against multiple cancer cell lines with promising results indicating effective proliferation inhibition .
  • Antibacterial Testing : In another study focusing on antibacterial properties, various derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds displayed significant antibacterial activity comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl {[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical approach involves reacting 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with methyl chloroacetate in a polar solvent (e.g., DMF or ethanol) under reflux. Sodium hydroxide or triethylamine is often used to deprotonate the thiol group, enhancing reactivity .
  • Data Contradictions : While ultrasound-assisted synthesis improves reaction efficiency (yields up to 85% in 2 hours), traditional thermal methods may require longer reaction times (6–8 hours) but achieve comparable yields (80–82%) .
Synthetic Method Catalyst/SolventTemperature (°C)Yield (%)Reference
Ultrasound-assistedNaOH/EtOH6085
Thermal refluxEt₃N/DMF8082

Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity?

  • Methodology : Use ¹H/¹³C NMR to verify the thiadiazole ring protons (δ 7.5–8.2 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 329.02). Purity is assessed via HPLC (>95% purity threshold) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at 25°C (room temperature), 40°C, and 60°C under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions. Monitor degradation via HPLC over 30 days. The ester group is prone to hydrolysis at pH > 8, with <5% degradation at pH 7 after one month .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Screen for antimicrobial activity using in vitro assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). IC₅₀ values for related thiadiazole derivatives range from 12–25 µM, attributed to the thioether and benzyl groups disrupting microbial membranes .

Advanced Research Questions

Q. How does the electronic structure of the thiadiazole ring influence reactivity in nucleophilic substitutions?

  • Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electron density. The sulfur atoms in the thiadiazole ring create electron-deficient regions, favoring nucleophilic attacks at the 2-position. Substituents like benzylthio enhance electrophilicity, accelerating reactions with amines or thiols .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

  • Methodology : Use molecular docking (AutoDock Vina) to compare binding affinities of this compound with target enzymes (e.g., bacterial dihydrofolate reductase). Conflicting MIC values may arise from variations in bacterial strain resistance or assay protocols .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?

  • Methodology : Replace the methyl ester with a tert-butyl ester to reduce hydrolysis rates. Introduce electron-withdrawing groups (e.g., nitro) on the benzylthio moiety to enhance metabolic stability. In silico ADMET predictions (SwissADME) prioritize analogs with LogP < 3.5 and high gastrointestinal absorption .
Analog Modification LogPMetabolic Stability (t₁/₂, h)Reference
Methyl ester (parent)2.81.5
tert-Butyl ester3.14.2
4-Nitrobenzylthio derivative3.46.8

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

  • Methodology : Employ LC-MS/MS with a C18 column and MRM mode to detect impurities at <0.1% levels. For isomeric byproducts (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole), use 2D NMR (COSY, NOESY) to resolve structural ambiguities .

Q. How do synergistic effects with commercial antibiotics enhance therapeutic potential?

  • Methodology : Test combinations with ciprofloxacin or fluconazole in checkerboard assays. Fractional inhibitory concentration (FIC) indices <0.5 indicate synergy. For example, the compound reduces ciprofloxacin MIC against E. coli by 4-fold, suggesting disruption of efflux pumps .

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